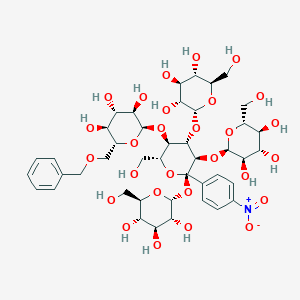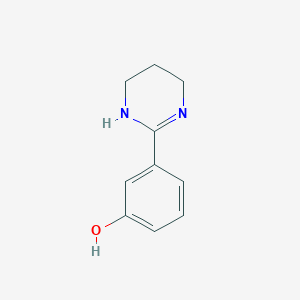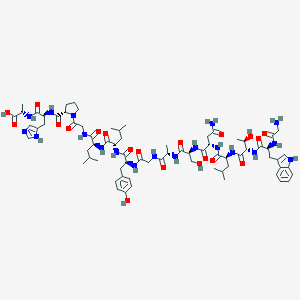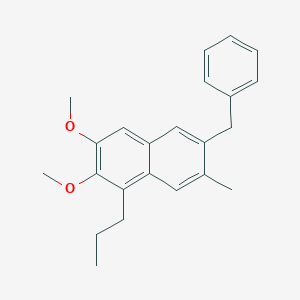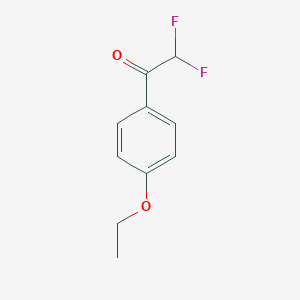
1-(4-Ethoxyphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-2,2-difluoroethanone, commonly known as EDE, is a chemical compound that has been widely used in scientific research. It belongs to the family of ketones and is a colorless liquid with a molecular weight of 198.18 g/mol. EDE has been extensively studied due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of EDE is not well understood, but it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles. It has been shown to react with amines, alcohols, and thiols to form adducts, which can be used as intermediates in the synthesis of other compounds.
Biochemical and Physiological Effects:
EDE has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system. It has also been found to have some antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
EDE has several advantages as a reagent in lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, it also has some limitations, including its toxicity and potential hazards associated with its handling and storage.
Zukünftige Richtungen
There are several future directions for research involving EDE, including the development of new synthetic methods for its preparation, the investigation of its biological activity and mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science.
In conclusion, EDE is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it an important reagent in organic synthesis and a useful probe in biological assays. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of EDE involves the reaction between 4-ethoxybenzoyl chloride and 2,2-difluoroethyl magnesium bromide. The reaction is usually carried out in anhydrous conditions and under inert atmosphere. The resulting product is then purified through distillation or recrystallization to obtain pure EDE.
Wissenschaftliche Forschungsanwendungen
EDE has been used in various scientific research applications, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a probe in biological assays. It has been found to be useful in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
115466-96-1 |
|---|---|
Produktname |
1-(4-Ethoxyphenyl)-2,2-difluoroethanone |
Molekularformel |
C10H10F2O2 |
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
UYMIIYVKIRDXQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Synonyme |
Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



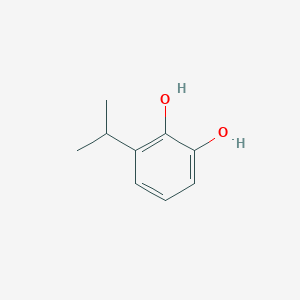
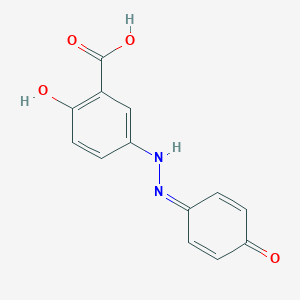
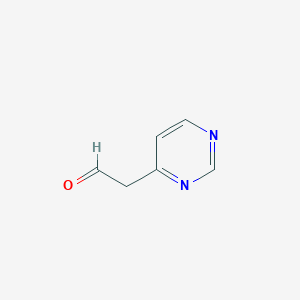
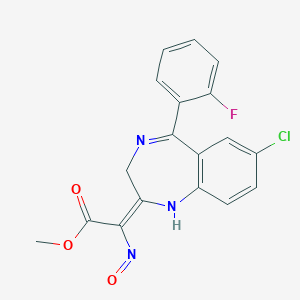
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
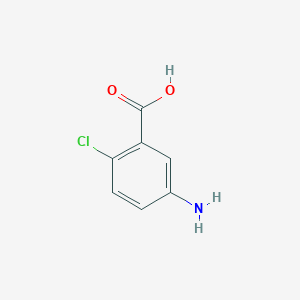
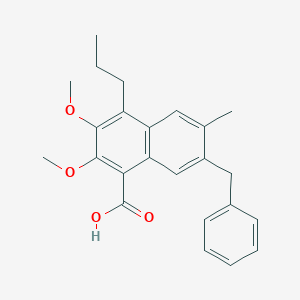
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

